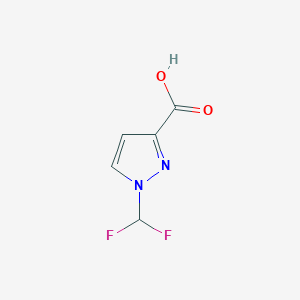

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(difluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O2/c6-5(7)9-2-1-3(8-9)4(10)11/h1-2,5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAGBSGAPCSVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390041 | |

| Record name | 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925179-02-8 | |

| Record name | 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925179-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid

CAS Number: 925179-02-8

This technical guide provides a comprehensive overview of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid, a fluorinated heterocyclic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of detailed public data for this specific isomer, this guide also includes in-depth information on the closely related and extensively studied compound, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, to provide valuable context and representative experimental details.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its related isomer is presented below for comparative analysis.

| Property | This compound | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

| CAS Number | 925179-02-8[1] | 176969-34-9[2] |

| Molecular Formula | C₅H₄F₂N₂O₂[1] | C₆H₆F₂N₂O₂[2] |

| Molecular Weight | 162.1 g/mol [1] | 176.12 g/mol [2] |

| Appearance | Not specified | Light yellow to white powder |

| Melting Point | Not specified | 200–201 °C[3] |

Synthesis and Experimental Protocols

General Synthetic Workflow for Pyrazole Carboxylic Acids

The synthesis of pyrazole carboxylic acids often involves the cyclization of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. For the target molecule, a plausible route would involve the reaction of a suitably difluoromethylated three-carbon building block with hydrazine, followed by functional group manipulations to yield the carboxylic acid.

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol for the Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

As a reference, the well-documented synthesis of the isomeric 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is provided. This multi-step process is a key industrial method for producing an important fungicide intermediate.[3][4][5][6]

Step 1: Preparation of Ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate The synthesis begins with the reaction of ethyl difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride.[3] The reaction mixture is heated, typically at 100-105 °C for several hours.[5] After the reaction, excess reagents and byproducts are removed under vacuum.[5]

Step 2: Cyclization to form Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate The intermediate from Step 1 is then reacted with methylhydrazine. This cyclization reaction is often carried out in a two-phase system of water and a water-immiscible organic solvent like toluene.[5] A weak base such as potassium carbonate is used to facilitate the reaction, which is typically conducted at low temperatures (e.g., -10 °C to 10 °C).[5]

Step 3: Hydrolysis to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid The resulting pyrazole ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.[3][7] The product is then isolated, for example, by crystallization.

Caption: Experimental workflow for the synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, pyrazole carboxylic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][8][9]

The structurally related 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial intermediate for a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[3] These fungicides act by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial respiratory chain of fungi.[3] This inhibition disrupts the fungus's energy production, leading to its death.

Signaling Pathway: Succinate Dehydrogenase Inhibition

The mechanism of action for SDHI fungicides derived from pyrazole carboxylic acids involves the binding of the fungicide to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex. This binding blocks the transfer of electrons from succinate to ubiquinone, which is a critical step in the citric acid cycle and the electron transport chain.

Caption: Signaling pathway of succinate dehydrogenase inhibition by pyrazole-based fungicides.

Conclusion

This compound represents a molecule of interest within the broader class of pyrazole carboxylic acids, which are recognized for their diverse biological activities. While specific data for this compound is limited, the extensive research on its isomer, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, provides a valuable framework for understanding its potential synthesis and biological mechanisms. The role of the latter as a precursor to potent SDHI fungicides highlights the importance of the difluoromethyl-pyrazole-carboxylic acid scaffold in the development of agrochemicals and potentially pharmaceuticals. Further research into this compound is warranted to fully elucidate its unique properties and potential applications.

References

- 1. scbt.com [scbt.com]

- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. data.epo.org [data.epo.org]

- 5. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid - Google Patents [patents.google.com]

- 8. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mc.minia.edu.eg [mc.minia.edu.eg]

Technical Guide: Physicochemical Properties of 1-Difluoromethyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid (CAS No: 925179-02-8). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document also furnishes detailed, standardized experimental protocols based on OECD Guidelines for the determination of key physicochemical parameters. These methodologies represent the industry-standard approach for generating reliable data for regulatory and research purposes. A logical workflow for the physicochemical characterization of a novel compound is also presented.

Compound Identification and Core Properties

This compound is a heterocyclic organic compound featuring a pyrazole ring, a difluoromethyl group, and a carboxylic acid moiety. Its structural features make it a potential building block in medicinal chemistry and agrochemical research.

Table 1: Summary of Physicochemical Data for this compound

| Property | Data | Source |

| CAS Number | 925179-02-8 | [1][2] |

| Molecular Formula | C₅H₄F₂N₂O₂ | [1] |

| Molecular Weight | 162.1 g/mol | [1] |

| Chemical Structure |  | - |

| Physical Form | Solid | [3] |

| Boiling Point | 273.7 ± 40.0 °C (Predicted) | [3] |

| Melting Point | Data not available in cited sources | - |

| pKa | Data not available in cited sources | - |

| LogP (o/w) | Data not available in cited sources | - |

| Water Solubility | Data not available in cited sources | - |

Note: The boiling point is a predicted value. Experimental data for melting point, pKa, LogP, and water solubility for this specific compound were not found in the reviewed literature. The following sections detail the standard methods for determining these properties.

Standardized Experimental Protocols

The following protocols are generalized summaries of the OECD Guidelines for the Testing of Chemicals, which are internationally recognized methods for determining physicochemical properties.

Melting Point / Melting Range Determination (OECD Guideline 102)

This guideline describes several methods for determining the melting point, which is the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure. The choice of method depends on the substance's properties.[4][5][6]

Commonly Used Methods:

-

Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a liquid bath or a metal block with a controlled temperature ramp. The temperature range from the initial melting of the substance to the point where it becomes completely liquid is recorded.

-

Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is determined from the peak of the endothermic transition on the DSC curve.

-

Kofler Hot Bar: A method using a heated bar with a calibrated temperature gradient to determine the melting point.

General Protocol (Capillary Method):

-

Sample Preparation: The test substance is thoroughly dried and, if necessary, pulverized.

-

Capillary Loading: The sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Heating: The capillary is placed in a heating apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The sample is observed through a magnifying lens.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle disappears are recorded to define the melting range.

Water Solubility Determination (OECD Guideline 105)

This guideline details methods for determining the saturation mass concentration of a substance in water at a given temperature. The two primary methods are the flask method and the column elution method.[7][8][9]

General Protocol (Flask Method - for solubilities > 10⁻² g/L):

-

Equilibration: An excess amount of the test substance is added to a flask containing purified water.

-

Agitation: The mixture is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary tests are conducted to determine the required equilibration time.

-

Phase Separation: The saturated solution is separated from the undissolved solid material, typically by centrifugation or filtration. Care must be taken to avoid altering the temperature.

-

Concentration Analysis: The concentration of the substance in the clear aqueous phase is determined using a validated analytical method (e.g., HPLC, GC, UV-Vis spectroscopy).

-

Reporting: The water solubility is reported in units of mass per volume of solution (e.g., g/L or mg/L) at the specified temperature.

Partition Coefficient (n-octanol/water) - LogP (OECD Guideline 107)

The n-octanol/water partition coefficient (P_ow_ or K_ow_) is a measure of a chemical's lipophilicity. It is defined as the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water.[10][11][12] The "shake flask" method is suitable for LogP values between -2 and 4.[10][12]

General Protocol (Shake Flask Method):

-

Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol prior to the experiment.

-

Test Preparation: A measured amount of the test substance is dissolved in either n-octanol or water. This solution is then added to a vessel containing the other solvent. The volume ratio of the two phases is varied in different runs.

-

Equilibration: The vessel is securely sealed and shaken at a constant temperature (e.g., 20-25 °C) until equilibrium is established.

-

Phase Separation: The two phases (n-octanol and water) are separated, typically by centrifugation to ensure a clean separation.

-

Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique.

-

Calculation: The partition coefficient (P_ow_) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (LogP).

Dissociation Constant in Water - pKa (OECD Guideline 112)

The dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like the target compound, it describes the equilibrium between the protonated (unionized) and deprotonated (ionized) forms.[13]

Commonly Used Methods:

-

Titration Method: A solution of the substance is titrated with a standard acid or base. The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.

-

Spectrophotometric Method: This method is used for substances where the ionized and unionized forms have different UV-Visible absorption spectra. The absorbance of solutions at various known pH values is measured at a specific wavelength, and the pKa is calculated from the change in absorbance.

General Protocol (Titration Method):

-

Solution Preparation: A precise amount of the test substance is dissolved in purified water, often with a co-solvent if solubility is low.

-

Titration: The solution is placed in a thermostatted vessel, and a standardized solution of a strong base (e.g., NaOH) is added incrementally using a calibrated burette.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH value at which half of the acid has been neutralized.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity.

Caption: Workflow for Physicochemical Profiling.

Conclusion

While specific experimental data for this compound remains scarce in the public domain, this guide establishes a framework for its characterization. The provided molecular and basic physical information serves as a starting point for researchers. The detailed summaries of standard OECD protocols offer a clear path for laboratories to generate the necessary, high-quality data for critical parameters such as melting point, water solubility, pKa, and LogP. This comprehensive approach ensures that the compound can be rigorously evaluated for its potential applications in drug discovery and other scientific fields.

References

- 1. scbt.com [scbt.com]

- 2. 925179-02-8|1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 1-(difluoroMethyl)-1H-pyrazole-3-carboxylic acid | 925179-02-8 [sigmaaldrich.com]

- 4. oecd.org [oecd.org]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 13. oecd.org [oecd.org]

Unlocking Antifungal Potency: A Technical Guide to the Biological Activity of 1-Difluoromethyl-1H-pyrazole-3-carboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid stands as a pivotal molecular scaffold in the development of modern agricultural fungicides. While the acid itself is primarily a key chemical intermediate, its carboxamide derivatives exhibit potent and specific biological activity as inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of pathogenic fungi. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and biological evaluation of this important class of compounds. Detailed experimental protocols for key assays, quantitative activity data, and visualizations of the underlying biological pathways and experimental workflows are presented to support researchers in the field of fungicide discovery and development.

Introduction

The pyrazole carboxamide class of fungicides has emerged as a cornerstone of crop protection, offering broad-spectrum activity against a variety of devastating fungal pathogens. At the heart of many of these commercial successes is the this compound moiety. Compounds derived from this acid function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting fungal respiration and energy production.[1] This guide delves into the core biological aspects of these molecules, from their synthesis to their specific mode of action at the molecular level.

The Core Moiety: this compound

This compound is the foundational building block for a range of highly effective SDHI fungicides, including prominent commercial products like Fluxapyroxad, Bixafen, and Isopyrazam.[2][3] While the acid itself is not the primary fungitoxic agent, its structural features are essential for the activity of its derivatives. It is also known to be a metabolite of some of these fungicides, which may be detected in environmental analysis.[4] The true biological power is unlocked when the carboxylic acid is converted into a carboxamide, linking the pyrazole core to a variety of substituted aniline fragments. This structural modification is critical for precise binding to the target enzyme.

Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

The primary mechanism of action for fungicides derived from this compound is the potent and specific inhibition of Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[3][5]

-

Role of SDH: SDH is a key enzyme that participates in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, transferring electrons to the ubiquinone pool. This process is vital for cellular respiration and ATP production in fungi.

-

Inhibition by Pyrazole Carboxamides: The carboxamide derivatives bind to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex. This binding is highly specific and is stabilized by interactions, often including hydrogen bonds between the amide group of the fungicide and key amino acid residues like tyrosine and tryptophan within the binding pocket.[3][6] By occupying this site, the fungicide prevents the natural substrate, ubiquinone, from binding, thereby blocking the electron transport chain.

-

Consequences of Inhibition: The blockage of SDH leads to a cascade of detrimental effects within the fungal cell:

-

Disruption of ATP synthesis, leading to energy deprivation.

-

Accumulation of succinate.

-

Increased production of reactive oxygen species (ROS), causing oxidative stress and cellular damage.

-

Ultimately, the inhibition of mycelial growth and spore germination, leading to the death of the fungus.[7]

-

Quantitative Biological Activity

The antifungal efficacy of derivatives of this compound is typically quantified by determining the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀). These values represent the concentration of the compound required to inhibit 50% of fungal growth or enzyme activity, respectively. Lower values indicate higher potency.

Table 1: In Vitro Antifungal Activity (EC₅₀) of Representative Pyrazole Carboxamide Derivatives

| Compound | Fungal Species | EC₅₀ (mg/L) | Reference |

|---|---|---|---|

| SCU2028¹ | Rhizoctonia solani | 0.022 | [7][8][9] |

| Thifluzamide (Commercial) | Rhizoctonia solani | 0.022 | [7][8][9] |

| SCU3038² | Rhizoctonia solani | 0.016 | [5] |

| Fluxapyroxad (Commercial) | Rhizoctonia solani | 0.033 | [5] |

| Compound 6i³ | Valsa mali | 1.77 | [6] |

| Compound 19i³ | Valsa mali | 1.97 | [6] |

| Boscalid (Commercial) | Valsa mali | 9.19 | [6] |

| Compound 23i³ | Rhizoctonia solani | 3.79 | [6] |

¹ N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide ² A novel pyrazole carboxamide containing a diarylamine scaffold ³ Novel pyrazole carboxamide thiazole derivatives

Table 2: Succinate Dehydrogenase (SDH) Inhibition (IC₅₀) Data

| Compound | Fungal Species | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| SYP-32497 | Rhizoctonia solani | 0.300 | [10] |

| Fluxapyroxad | Rhizoctonia solani | 1.266 |[10] |

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of novel fungicidal compounds. The following sections provide protocols for key experiments.

Synthesis

Protocol 5.1.1: Synthesis of this compound

The synthesis of the core acid can be achieved through various routes. A common method involves the cyclization of a difluoroacetoacetate derivative with methyl hydrazine, followed by hydrolysis.[4]

-

Step 1: Formation of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate: React the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride.

-

Step 2: Pyrazole Ring Formation: Treat the product from Step 1 with methyl hydrazine. This reaction forms a mixture of pyrazole ring isomers. The desired isomer, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, is typically the major product.

-

Step 3: Hydrolysis: Hydrolyze the resulting ester with a base such as sodium hydroxide (NaOH) in a solvent like methanol or water.[11]

-

Step 4: Acidification and Isolation: After hydrolysis, neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the this compound. The solid product can then be isolated by filtration and dried.

Protocol 5.1.2: Synthesis of a Representative Pyrazole Carboxamide Derivative

This protocol describes the coupling of the carboxylic acid with an aniline derivative.

-

Step 1: Activation of the Carboxylic Acid: Convert this compound to its more reactive acid chloride. This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[1][3]

-

Step 2: Amide Coupling: Dissolve the desired substituted aniline in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to act as an acid scavenger.

-

Step 3: Reaction: Cool the aniline solution in an ice bath (0 °C). Slowly add the pyrazole acid chloride (from Step 1) to the solution.

-

Step 4: Work-up and Purification: Allow the reaction to proceed for a specified time (e.g., 30 minutes to several hours).[1] Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and/or brine. Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide.

In Vitro Antifungal Assay

Protocol 5.2.1: Mycelial Growth Inhibition Assay (Agar Dilution Method)

This assay determines the effect of a compound on the vegetative growth of a fungus.[12]

-

Preparation of Stock Solutions: Dissolve the test compounds and a positive control fungicide (e.g., boscalid) in a suitable solvent like DMSO to create high-concentration stock solutions.

-

Preparation of Amended Agar: Autoclave Potato Dextrose Agar (PDA) and cool it to approximately 50-55 °C in a water bath. Add appropriate volumes of the stock solutions to the molten agar to achieve a range of final test concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also prepare a solvent control plate (containing only DMSO) and a negative control (untreated PDA). Pour the amended agar into sterile Petri dishes.

-

Inoculation: From the edge of an actively growing fungal culture on PDA, cut 5 mm mycelial plugs using a sterile cork borer.

-

Incubation: Place one mycelial plug, mycelium-side down, in the center of each prepared agar plate. Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.

-

Data Collection: When the fungal colony in the solvent control plate has reached a significant diameter (e.g., 70-80% of the plate), measure the diameter of the fungal colonies in all plates.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.

-

-

EC₅₀ Determination: Use the inhibition data to calculate the EC₅₀ value through probit analysis or by fitting the data to a dose-response curve.

Enzyme Activity Assay

Protocol 5.3.1: Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures the activity of SDH in isolated mitochondria or cell lysates. The assay typically relies on a dye, such as 2,6-dichlorophenolindophenol (DCIP), which acts as an artificial electron acceptor and changes color upon reduction.[5][6]

-

Preparation of Enzyme Source: Isolate mitochondria from the target fungal species or prepare a cell homogenate. Homogenize fungal tissue or cells in an ice-cold assay buffer. Centrifuge to pellet cell debris and use the supernatant as the enzyme source.[5][13]

-

Reaction Setup: In a 96-well plate, add the enzyme sample, assay buffer, and various concentrations of the test inhibitor.

-

Initiation of Reaction: Start the reaction by adding the SDH substrate mix (containing succinate) and the probe (e.g., DCIP).

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 600 nm over time (e.g., every 30-60 seconds for 10-30 minutes) at a constant temperature (e.g., 25 °C). The rate of color change is proportional to SDH activity.[5][6][13]

-

Calculation of Inhibition: Compare the rate of reaction in the presence of the inhibitor to the rate in a control well (without inhibitor).

-

IC₅₀ Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

In Silico Analysis

Protocol 5.4.1: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (the fungicide) when bound to a receptor (the SDH enzyme) to form a stable complex.[10]

-

Preparation of Receptor: Obtain the 3D crystal structure of a fungal SDH enzyme from a protein database (e.g., PDB). If a fungal structure is unavailable, a homologous structure (e.g., from chicken) can be used.[10] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Preparation of Ligand: Draw the 2D structure of the pyrazole carboxamide derivative and convert it to a 3D structure. Perform energy minimization to obtain a stable conformation.

-

Docking Simulation: Define the binding site (active site) on the SDH receptor, typically based on the location of a co-crystallized known inhibitor. Use docking software (e.g., AutoDock, Surflex-Dock) to place the ligand into the defined binding site in multiple possible conformations.[10]

-

Analysis: The software will score the different poses based on a scoring function that estimates the binding affinity. Analyze the best-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme. This provides insight into the molecular basis of inhibition.

Conclusion

This compound is a fundamentally important scaffold whose true biological potential is realized in its carboxamide derivatives. These derivatives are highly effective fungicides that act by inhibiting the crucial respiratory enzyme succinate dehydrogenase. Their success is a testament to the power of targeted molecular design in modern agrochemistry. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to understand, evaluate, and develop the next generation of SDHI fungicides, contributing to global food security through effective disease management.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. content.abcam.com [content.abcam.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Computation-Directed Molecular Design, Synthesis, and Fungicidal Activity of Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abcam.cn [abcam.cn]

An In-depth Technical Guide to the Mechanism of Action of 1-Difluoromethyl-1H-pyrazole-3-carboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of fungicides derived from the core chemical structure of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid. This acid serves as a critical intermediate in the synthesis of a potent class of agricultural fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). While the acid itself is a metabolite of several commercial fungicides, its primary role in the context of its mechanism of action is that of a precursor to the active amide derivatives.[1] These amide compounds are the focus of this guide, as they are responsible for the fungicidal activity. The primary molecular target of these fungicides is the succinate dehydrogenase (SDH) enzyme, or Complex II, in the mitochondrial respiratory chain.[1] By inhibiting this enzyme, these compounds effectively disrupt fungal respiration, leading to cellular energy depletion and eventual cell death. This guide will delve into the specifics of this mechanism, present quantitative data on the efficacy of prominent fungicides from this class, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

The Role of this compound

This compound is a key building block for a range of modern fungicides.[1] Several commercially successful fungicides, including bixafen, fluxapyroxad, and isopyrazam, are amide derivatives of this pyrazole carboxylic acid.[2][3] The acid itself has been identified as a metabolite of fungicides like fluxapyroxad and pydiflumetofen, indicating its presence in environments where these fungicides are applied.[1] However, the intrinsic biological activity of the acid is not the primary driver of fungicidal efficacy. Instead, its chemical structure provides the necessary scaffold for the synthesis of highly active amide compounds.

The logical relationship between the carboxylic acid intermediate and the active fungicide is a straightforward condensation reaction, typically with a substituted aniline, to form the corresponding amide. This transformation is crucial for the molecule's ability to bind to the target enzyme.

Caption: Synthesis of active SDHI fungicides from the carboxylic acid intermediate.

Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

The primary mechanism of action for the amide derivatives of this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial electron transport chain (ETC).[1] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the ETC. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the ubiquinone (Q) pool in the ETC.

These fungicides act as potent and specific inhibitors of the ubiquinone-binding site (Q-site) of the SDH enzyme. By blocking this site, the fungicides prevent the transfer of electrons from the iron-sulfur clusters within the SDH-B subunit to ubiquinone. This blockage has two major consequences:

-

Inhibition of the TCA Cycle: The oxidation of succinate to fumarate is halted, leading to an accumulation of succinate and a disruption of the TCA cycle.

-

Inhibition of Cellular Respiration: The flow of electrons into the ETC from succinate is blocked, significantly reducing the production of ATP through oxidative phosphorylation.

The resulting depletion of cellular energy ultimately leads to the cessation of fungal growth and cell death. Molecular docking studies have suggested that the carbonyl oxygen of the amide can form hydrogen bonds with key amino acid residues, such as TYR58 and TRP173, within the Q-site of the SDH enzyme, contributing to the high affinity and specificity of these inhibitors.[2][3]

Caption: Mitochondrial electron transport chain and the site of action of SDHI fungicides.

Quantitative Data on Fungicidal Activity

The amide derivatives of this compound exhibit a broad spectrum of activity against various phytopathogenic fungi. The following tables summarize the 50% effective concentration (EC50) values for several prominent fungicides from this class.

Table 1: EC50 Values of Fluxapyroxad against Various Fungal Pathogens

| Fungal Species | EC50 (µg/mL) | Reference |

| Didymella applanata | 0.82 - 5.92 | [4] |

| Sclerotinia sclerotiorum | 0.021 - 0.095 | [5] |

| Botrytis cinerea | 0.03 - 0.37 | [6] |

Table 2: EC50 Values of Bixafen against Various Fungal Pathogens

| Fungal Species | EC50 (µg/mL) | Reference |

| Sclerotinia sclerotiorum | 0.0417 - 0.4732 | [7] |

| Leptosphaeria maculans | Varies by isolate | [8] |

Table 3: EC50 Values of Isopyrazam against Various Fungal Pathogens

| Fungal Species | EC50 (mg/L) | Reference |

| Podosphaera xanthii (protective) | 0.04 | [9] |

| Podosphaera xanthii (curative) | 0.05 | [9] |

| Mycosphaerella graminicola | 0.001 - ~1 | [10] |

| Rhynchosporium secalis | 0.03 - 0.05 | [10] |

| Rhizoctonia solani | 0.0018 - 0.0336 (µg/mL) | [11] |

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay is a standard method to determine the in vitro efficacy of a fungicide against a specific fungal pathogen.

Objective: To determine the EC50 value of a test compound by measuring the inhibition of fungal mycelial growth on an amended agar medium.

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Test compound (fungicide)

-

Solvent for the test compound (e.g., DMSO or acetone)

-

Sterile petri dishes

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Preparation of Fungicide Stock Solutions: Prepare a high-concentration stock solution of the test compound in a suitable solvent. From this stock, prepare a series of dilutions to be used for amending the growth medium.

-

Preparation of Amended Agar Plates: Autoclave the PDA medium and cool it to approximately 50-55°C. Add the appropriate volume of the fungicide dilutions to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone. Pour the amended and control media into sterile petri dishes and allow them to solidify.

-

Inoculation: From the margin of an actively growing fungal culture, use a sterile cork borer to cut 5 mm mycelial plugs. Place one plug, mycelium-side down, in the center of each amended and control plate.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate nearly reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

-

EC50 Determination: Plot the percentage of inhibition against the logarithm of the fungicide concentration. Use a suitable statistical software to perform a probit or logistic regression analysis to determine the EC50 value.

Succinate Dehydrogenase (SDH) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the activity of the SDH enzyme.

Objective: To determine the IC50 value of a test compound for the inhibition of SDH activity from a fungal mitochondrial preparation.

Principle: The activity of SDH is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of the substrate, succinate. The rate of color change of DCPIP is proportional to the SDH activity.

Materials:

-

Fungal mitochondrial preparation (isolated from the target fungus)

-

SDH assay buffer (e.g., phosphate buffer, pH 7.2)

-

Succinate solution

-

DCPIP solution

-

Phenazine methosulfate (PMS) solution (to facilitate electron transfer to DCPIP)

-

Test compound (fungicide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare working solutions of the assay buffer, succinate, DCPIP, and PMS. Prepare a series of dilutions of the test compound.

-

Assay Setup: In the wells of a 96-well microplate, add the assay buffer, succinate, and DCPIP.

-

Enzyme and Inhibitor Addition: Add the fungal mitochondrial preparation to each well. For the test wells, add the different concentrations of the fungicide. Include control wells with no inhibitor. Pre-incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the PMS solution to all wells.

-

Measurement: Immediately place the microplate in a plate reader and measure the decrease in absorbance at 600 nm over time in kinetic mode.

-

Data Analysis: Calculate the initial rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

IC50 Determination: Plot the percentage of SDH inhibition (relative to the control) against the logarithm of the inhibitor concentration. Use a suitable non-linear regression model to determine the IC50 value.

References

- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. nyxxb.cn [nyxxb.cn]

- 8. researchgate.net [researchgate.net]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Study evaluates resistance to the fungicide isopyrazam - Cultivar Magazine [revistacultivar.com]

A Technical Guide to the Spectroscopic Analysis of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid (CAS No. 925179-02-8) is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structural motifs, including the pyrazole core, a difluoromethyl group, and a carboxylic acid moiety, are prevalent in numerous biologically active compounds. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. This guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the general experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~13.0 - 11.0 | broad singlet | - | -COOH |

| ~8.0 - 7.8 | doublet | J ≈ 2-3 Hz | Pyrazole H-5 | |

| ~7.0 - 6.8 | doublet | J ≈ 2-3 Hz | Pyrazole H-4 | |

| ~7.5 - 7.0 | triplet | JHF ≈ 55-60 Hz | -CHF₂ | |

| ¹³C NMR | ~165 - 160 | singlet | - | -COOH |

| ~145 - 140 | singlet | - | Pyrazole C-3 | |

| ~140 - 135 | singlet | - | Pyrazole C-5 | |

| ~115 - 110 | triplet | JCF ≈ 235-245 Hz | -CHF₂ | |

| ~110 - 105 | singlet | - | Pyrazole C-4 | |

| ¹⁹F NMR | ~ -110 to -120 | doublet | JHF ≈ 55-60 Hz | -CHF₂ |

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Frequency Range (cm⁻¹) | Intensity | Vibration | Assignment |

| 3300 - 2500 | Strong, very broad | O-H stretch | Carboxylic acid |

| ~3150 - 3100 | Medium | C-H stretch | Pyrazole ring |

| ~1720 - 1700 | Strong | C=O stretch | Carboxylic acid |

| ~1600 - 1450 | Medium to Strong | C=C and C=N stretch | Pyrazole ring |

| ~1300 - 1200 | Strong | C-O stretch | Carboxylic acid |

| ~1150 - 1050 | Strong | C-F stretch | Difluoromethyl group |

Table 3: Predicted Mass Spectrometry (MS) Data

| Technique | Predicted m/z | Interpretation |

| Electrospray Ionization (ESI) | 163.03 | [M+H]⁺ (Positive ion mode) |

| 161.01 | [M-H]⁻ (Negative ion mode) | |

| Electron Ionization (EI) | 162 | M⁺ (Molecular ion) |

| 117 | [M-COOH]⁺ | |

| 97 | [M-CHF₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.

-

¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency. A spectral width of approximately 50 ppm centered around the expected chemical shift should be sufficient.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. For Electrospray Ionization (ESI), the solution may need to be further diluted to the µg/mL or ng/mL range.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC). Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.

-

EI-MS: Introduce the sample, often after separation by gas chromatography (GC), into the EI source where it is bombarded with high-energy electrons to induce ionization and fragmentation.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Caption: Integration of data from different spectroscopic techniques for structural elucidation.

An In-depth Technical Guide on the Solubility and Stability of 1-Difluoromethyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is a key intermediate in the synthesis of various agrochemicals, particularly fungicides. Its chemical structure, characterized by a pyrazole ring substituted with a difluoromethyl group and a carboxylic acid moiety, dictates its physicochemical properties, which are crucial for its handling, formulation, and reactivity. This technical guide provides a comprehensive overview of the available data and standard methodologies for assessing the solubility and stability of this compound.

Core Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be summarized.

| Property | Value | Reference |

| Molecular Formula | C₅H₄F₂N₂O₂ | Chemdiv |

| Molecular Weight | 162.09 g/mol | Chemdiv |

| CAS Number | 925179-02-8 | Santa Cruz Biotechnology |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation development, and purification processes.

Aqueous Solubility

A single experimental value for the aqueous solubility of a related compound, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is available and provides an estimate.

| Solvent | Temperature | pH | Solubility (mg/L) |

| Water | 20°C | 7 | 39990 |

Solubility in Organic Solvents

Experimental Protocol for Solubility Determination (OECD Guideline 105)

The internationally recognized OECD Guideline 105 "Water Solubility" provides a standardized method for determining the solubility of chemical substances. The flask method, suitable for substances with solubility above 10 mg/L, is a common approach.[1][2][3][4][5]

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined after separation of the undissolved solid.

Apparatus:

-

Constant temperature bath

-

Shaker or stirrer

-

Centrifuge

-

Analytical balance

-

pH meter

-

Suitable analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of this compound to a known volume of water (or other solvent) in a flask.

-

Agitate the flask in a constant temperature bath (e.g., 20°C and 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, cease agitation and allow the undissolved solid to sediment.

-

If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot if necessary and analyze the concentration of the dissolved substance using a validated analytical method.

-

Perform the experiment in triplicate.

The workflow for this experimental protocol is illustrated in the diagram below.

Stability Profile

The chemical stability of a compound is a critical factor for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies are typically conducted under various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods. While specific data for this compound is not available, the following table outlines the recommended stress conditions based on ICH guidelines.

| Stress Condition | Typical Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 105°C for 48 hours (in solid state) |

| Photostability | Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[11][12][13][14] |

Experimental Protocols for Stability Assessment

Hydrolytic Stability (Adapted from OECD Guideline 111) [15][16][17][18][19]

Principle: The compound is dissolved in buffered aqueous solutions at different pH values and temperatures. The concentration of the parent compound and any degradation products are monitored over time.

Procedure:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Dissolve a known concentration of this compound in each buffer solution.

-

Incubate the solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by lower temperatures for definitive tests).

-

At specified time intervals, withdraw samples and analyze for the parent compound and degradation products using a stability-indicating HPLC method.

-

Determine the rate of hydrolysis and the half-life of the compound at each pH.

Photostability (ICH Q1B) [11][12][13][14]

Principle: The compound, both as a solid and in solution, is exposed to a standardized light source, and any degradation is assessed.

Procedure:

-

Expose samples of the solid compound and a solution of the compound to a light source that meets ICH Q1B requirements (e.g., a xenon lamp or a metal halide lamp).

-

Maintain a control sample in the dark under the same temperature conditions.

-

After the specified exposure, analyze both the exposed and control samples for degradation products.

-

Compare the results to determine the extent of photodegradation.

The logical flow of a forced degradation study is depicted in the following diagram.

Conclusion

This technical guide summarizes the known physicochemical properties of this compound and provides a framework for its comprehensive solubility and stability assessment based on established international guidelines. While specific experimental data for this compound is limited, the detailed protocols presented herein offer a robust approach for researchers and drug development professionals to generate the necessary data for formulation, storage, and regulatory purposes. The inherent characteristics of the pyrazole carboxylic acid structure suggest that careful consideration of pH in aqueous solutions and protection from light are prudent starting points for handling and storage.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 5. OECD 105 - Phytosafe [phytosafe.com]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. youtube.com [youtube.com]

- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. jordilabs.com [jordilabs.com]

- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. oecd.org [oecd.org]

- 17. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 18. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 19. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

An In-depth Technical Guide on 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid: Safety, Toxicity, and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, toxicity, and handling of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of various agrochemicals. Due to the limited availability of specific toxicological data for this compound, this guide also includes information on closely related analogues, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, to provide a broader understanding of its potential hazards. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and agrochemical synthesis, ensuring the safe handling and use of this compound in a laboratory and industrial setting.

Chemical Identification and Physical Properties

This compound is a pyrazole derivative containing a difluoromethyl group. Its physical and chemical properties are crucial for its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₅H₄F₂N₂O₂ | [1][2] |

| Molecular Weight | 162.09 g/mol | [2][3] |

| CAS Number | 925179-02-8 | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 202.6 °C (for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) | [4] |

| Solubility | Soluble in water |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this compound and its analogues, the compound is classified with the following hazards:

| Hazard Class | GHS Classification |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Toxicological Data

| Test | Species | Route | Result | Reference |

| Acute Oral Toxicity | Not available | Oral | Not available | [5] |

| Dermal Toxicity | Not available | Dermal | Not available | |

| Inhalation Toxicity | Not available | Inhalation | Not available | |

| Ecotoxicity to Daphnia magna | Daphnia magna | - | EC50 > 100 mg/L (48 h) (for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) | [4] |

| Ecotoxicity to Activated Sludge | - | - | EC50 > 1000 mg/L (3 h) (for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) | [4] |

| Ecotoxicity to Fish | Not available | - | No data available | [4] |

| Ecotoxicity to Algae | Not available | - | No data available | [4] |

| Mutagenicity | Not available | - | No data available | [7] |

| Reproductive Toxicity | Not available | - | No data available | [4] |

| Carcinogenicity | Not available | - | Not classified by IARC, NTP, or OSHA | [5] |

Experimental Protocols

Synthesis of this compound Analogues

The synthesis of pyrazole carboxylic acids with fluorinated substituents is a critical process for the development of new agrochemicals. The following is a generalized protocol based on reported syntheses of similar compounds.

General Procedure for the Synthesis of 3-(Trifluoromethyl)-1-arylpyrazoles:

A one-pot protocol for the preparation of 3-trifluoromethyl-1-arylpyrazoles involves the use of in situ generated nitrile imines and mercaptoacetaldehyde as a surrogate for acetylene.[8] This process consists of a (3 + 3)-annulation to form a 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediate, which then undergoes cascade dehydration/ring contraction reactions with p-TsCl to yield the final pyrazole product.[8]

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid:

The first reported synthesis involved the treatment of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring.[9] The resulting ester is then hydrolyzed with sodium hydroxide to yield the carboxylic acid.[9]

Safe Handling and Personal Protective Equipment (PPE) Workflow

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety.

Caption: Workflow for the safe handling of this compound.

Handling and Storage

Precautions for Safe Handling:

-

Handle in a well-ventilated place.[4]

-

Wear suitable protective clothing, gloves, and eye/face protection.[4][5]

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools.[4]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke when using this product.[5]

Conditions for Safe Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Store apart from foodstuff containers or incompatible materials.[4]

-

Keep away from sources of ignition.[5]

First Aid Measures

In case of exposure, the following first aid measures should be taken:

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [4][5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [4][5] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [4][5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [4][5] |

Accidental Release Measures

Personal Precautions, Protective Equipment, and Emergency Procedures:

-

Avoid dust formation.[4]

-

Avoid breathing mist, gas, or vapors.[4]

-

Avoid contact with skin and eyes.[4]

-

Use personal protective equipment, including chemical-impermeable gloves.[4]

-

Ensure adequate ventilation.[4]

-

Remove all sources of ignition.[4]

-

Evacuate personnel to safe areas.[4]

Environmental Precautions:

-

Prevent further spillage or leakage if it is safe to do so.[4]

-

Do not let the chemical enter drains.[4]

-

Discharge into the environment must be avoided.[4]

Methods and Materials for Containment and Cleaning Up:

-

Collect and arrange disposal.[4]

-

Keep the chemical in suitable, closed containers for disposal.[4]

-

Use spark-proof tools and explosion-proof equipment.[4]

Firefighting Measures

Suitable Extinguishing Media:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

Specific Hazards Arising from the Chemical:

-

Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen fluoride.

Special Protective Actions for Fire-fighters:

-

Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Regulatory Information

This compound is subject to various regulations. It is important to consult local, regional, and national regulations for specific requirements. The GHS classification has been provided by multiple companies to the ECHA C&L Inventory.[10]

Conclusion

This compound is a valuable chemical intermediate with specific handling requirements due to its potential hazards. While comprehensive toxicological data is limited, the available information indicates that it should be handled with care, using appropriate personal protective equipment and engineering controls to minimize exposure. This guide provides a foundation for the safe use of this compound in research and development settings. Further toxicological studies are warranted to fully characterize its safety profile.

Synthesis Pathway Visualization

Caption: Simplified synthesis pathway for a this compound analogue.

References

- 1. scbt.com [scbt.com]

- 2. Compound 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid - Chemdiv [chemdiv.com]

- 3. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. biosynth.com [biosynth.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Difluoromethyl Group: A Keystone in Pyrazole Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a particularly valuable substituent, imparting a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of a wide range of scaffolds. When appended to the pyrazole ring, a privileged structure in drug discovery, the difluoromethyl group has led to the development of numerous successful commercial products and promising clinical candidates. This technical guide provides a comprehensive overview of the role of the difluoromethyl group in pyrazole bioactivity, with a focus on quantitative data, detailed experimental methodologies, and a visual representation of key biological pathways and experimental workflows.

Physicochemical Properties and Bioisosteric Role of the Difluoromethyl Group

The difluoromethyl group is often considered a "lipophilic hydrogen bond donor," a characteristic that sets it apart from both its non-fluorinated methyl (CH3) counterpart and the more electron-withdrawing trifluoromethyl (CF3) group.[1][2] This unique feature allows it to serve as a bioisostere for common functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[1][3]

Key properties imparted by the CF2H group include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond increases resistance to oxidative metabolism, often leading to an improved pharmacokinetic profile and a longer in vivo half-life of the parent molecule.[1][4]

-

Increased Lipophilicity: The CF2H group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve bioavailability.[1][5] However, the effect on lipophilicity can be context-dependent, with some studies showing a decrease in lipophilicity depending on the surrounding molecular environment.[6]

-

Hydrogen Bond Donor Capability: The presence of the C-H bond, polarized by the two adjacent fluorine atoms, allows the difluoromethyl group to act as a hydrogen bond donor, a crucial interaction for molecular recognition at the active sites of biological targets.[1][2] This hydrogen bond donating ability is on a scale similar to that of thiophenol and aniline.[7][8]

-

Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can in turn affect the ionization state of the molecule at physiological pH and its interaction with biological targets.[1]

Bioactivity of Difluoromethylated Pyrazoles

The incorporation of the difluoromethyl group onto a pyrazole scaffold has yielded compounds with a broad spectrum of biological activities, most notably in the fields of agrochemicals (fungicides) and pharmaceuticals (anticancer and anti-inflammatory agents).

Antifungal Activity

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety is a key pharmacophore in a number of highly successful commercial fungicides.[9][10] These compounds primarily exert their antifungal effect through the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain (respiratory complex II).[10] Inhibition of SDH disrupts the fungal cell's energy production, leading to its death.

Table 1: Antifungal Activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives

| Compound | Target Fungi | IC50 / EC50 (µg/mL) | Reference |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Pythium aphanidermatum | 0.18 | [10] |

| Rhizoctonia solani | 0.25 | [10] | |

| Botrytis cinerea | 0.31 | [10] | |

| Sclerotinia sclerotiorum | 0.42 | [10] | |

| Gibberella zeae | 1.23 | [10] | |

| Fusarium oxysporum | 2.56 | [10] | |

| Cercospora arachidicola | 0.68 | [10] | |

| Bixafen | Various fungi | Commercially used fungicide | [9] |

| Isopyrazam | Various fungi | Commercially used fungicide | [9] |

| Sedaxane | Various fungi | Commercially used fungicide | [9] |

| Fluxapyroxad | Various fungi | Commercially used fungicide | [9] |

| Benzovindiflupyr | Various fungi | Commercially used fungicide | [9] |

Anticancer Activity

Difluoromethyl pyrazole derivatives have demonstrated significant potential as anticancer agents, targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Table 2: Anticancer Activity of Difluoromethyl Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Target/Pathway | Reference |

| 16p (hydrochloride derivative) | PC-3 (Prostate) | 2.05 | Not specified | [10] |

| P3C | MDA-MB-231 (TNBC) | 0.49 | Apoptosis, ROS, Kinase Regulation, Microtubule Disruption | [11] |

| MDA-MB-468 (TNBC) | 0.25 | Apoptosis, ROS, Kinase Regulation, Microtubule Disruption | [11] | |

| Compound 25 | HT29 (Colon) | 3.17 | Not specified | [12] |

| PC3 (Prostate) | 4.89 | Not specified | [12] | |

| A549 (Lung) | 5.21 | Not specified | [12] | |

| U87MG (Glioblastoma) | 6.77 | Not specified | [12] | |

| Compound 35 | HepG2 (Liver) | 3.53 | Not specified | [12] |

| MCF7 (Breast) | 6.71 | Not specified | [12] | |

| Hela (Cervical) | 5.16 | Not specified | [12] | |

| Compound 36 | - | 0.199 | CDK2 Inhibition | [12] |

Anti-inflammatory Activity

The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drugs, with celecoxib being a prominent example. The introduction of a difluoromethyl group has been explored as a strategy to modulate the activity and selectivity of these compounds.

Table 3: Anti-inflammatory Activity of Difluoromethyl Pyrazole Derivatives

| Compound | Assay | IC50 (µM) / ED50 (mg/kg) | Target/Pathway | Reference |

| 1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole | COX-2 Inhibition | 0.69 | COX-2/5-LOX | [13] |

| COX-1 Inhibition | 13.1 | COX-2/5-LOX | [13] | |

| 5-LOX Inhibition | 5.0 | COX-2/5-LOX | [13] | |

| Carrageenan-induced rat paw edema | ED50 = 27.7 mg/kg | In vivo anti-inflammatory | [3][9] | |

| Compound 4f | TNF-α production in macrophages | IC50 = 1.6 | p38 MAPK | [14] |

| Compound 4a | TNF-α production in macrophages | IC50 = 3.6 | p38 MAPK | [14] |

| Compound 4b | TNF-α production in macrophages | IC50 = 4.3 | p38 MAPK | [14] |

Experimental Protocols

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

A common and key intermediate for many bioactive difluoromethyl pyrazoles is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Several synthetic routes have been developed, with a notable one described by chemists at Monsanto and further optimized by others.[9]

General Procedure:

-

Condensation: Ethyl 2,2-difluoroacetoacetate is reacted with triethyl orthoformate in the presence of acetic anhydride.

-

Cyclization: The resulting intermediate is then treated with methylhydrazine. This step forms the pyrazole ring, yielding predominantly the desired N1-methylated isomer along with its regioisomer.

-

Hydrolysis: The ethyl ester of the pyrazole intermediate is hydrolyzed using a base, such as sodium hydroxide, to afford the final product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as aqueous methanol or ethanol.[2]

In Vitro Antifungal Mycelial Growth Inhibition Assay

This assay is used to determine the efficacy of compounds in inhibiting the growth of pathogenic fungi.

Procedure:

-

Medium Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized. The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten PDA at various concentrations. A control with the solvent alone is also prepared.

-

Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the target fungus is placed in the center of each PDA plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a period of time that allows for significant growth in the control plates.

-

Measurement: The diameter of the fungal colony is measured in both the treated and control plates.

-

Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.

-

IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of mycelial growth) is determined by plotting the inhibition percentage against the compound concentration.

Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the SDH enzyme.

Procedure:

-